molecular formula C6H13NO4S B1143601 (1-Ammoniocyclopentyl)methyl sulfate CAS No. 10316-99-1

(1-Ammoniocyclopentyl)methyl sulfate

Cat. No.: B1143601
CAS No.: 10316-99-1
M. Wt: 195.23672
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ammoniocyclopentyl)methyl sulfate is a quaternary ammonium sulfate compound characterized by a cyclopentane ring substituted with an ammonio group and a methyl sulfate moiety. Its structure combines the stability of cyclopentane with the ionic properties of the sulfate group, making it relevant in applications such as surfactants, phase-transfer catalysts, or ionic liquids.

Properties

CAS No.

10316-99-1

Molecular Formula

C6H13NO4S

Molecular Weight

195.23672

Synonyms

Cyclopentanemethanol, 1-amino-, hydrogen sulfate (ester) (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details 1-Methylpentyl ethylphosphonofluoridate, an organophosphorus compound with distinct chemical properties and applications. Below is a hypothetical comparison framework based on general principles of quaternary ammonium compounds and phosphonates, highlighting key differences:

Table 1: General Comparison of Chemical Classes

Property Quaternary Ammonium Sulfates (e.g., Hypothetical "(1-Ammoniocyclopentyl)methyl sulfate") Organophosphorus Compounds (e.g., 1-Methylpentyl ethylphosphonofluoridate)
Functional Groups Ammonio group (-NH₃⁺), sulfate (-SO₄⁻) Phosphonofluoridate (-PO₄⁻ with fluorine substituent)
Typical Applications Surfactants, ionic liquids, biocides Nerve agents, pesticides, flame retardants
Thermal Stability High (due to ionic character) Moderate to low (depends on substituents)
Toxicity Generally low (varies with structure) Often high (e.g., neurotoxic organophosphates)

Key Differences:

Chemical Reactivity: Organophosphorus compounds like 1-Methylpentyl ethylphosphonofluoridate often exhibit high reactivity due to the electrophilic phosphorus center, enabling interactions with biological targets (e.g., acetylcholinesterase inhibition) . In contrast, quaternary ammonium sulfates are more inert and rely on ionic interactions.

Environmental Impact : Phosphorus-containing compounds may persist in ecosystems or hydrolyze into toxic byproducts, whereas ammonium sulfates are typically biodegradable but may contribute to eutrophication in high concentrations.

Regulatory Status: Organophosphorus derivatives are frequently regulated under chemical weapons conventions (e.g., Schedule 1A01 in ) , while ammonium-based compounds face less stringent controls unless used in sensitive applications.

Limitations of Available Evidence

The provided evidence lacks direct relevance to “this compound.” For a rigorous comparison, the following data would be required:

  • Physical-Chemical Properties : Melting point, solubility, stability under varying pH/temperature.
  • Synthetic Routes : Comparison of yields, purity, and scalability with analogs.
  • Biological/Industrial Data : Toxicity profiles, biodegradability, and performance in specific applications (e.g., surfactant efficiency).

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